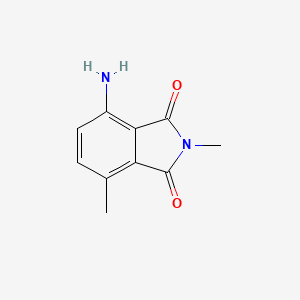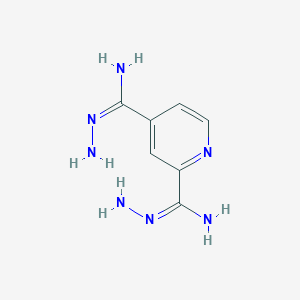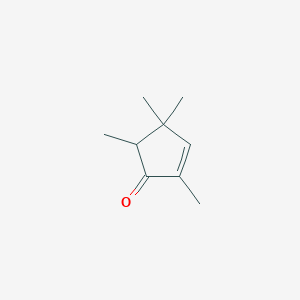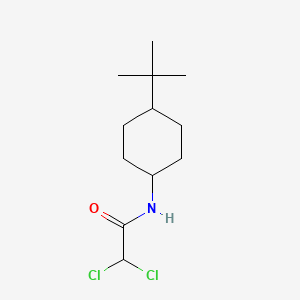
erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone: is a complex organic compound that belongs to the class of synthetic chemicals. It features a combination of aromatic rings, a pyrrolidine moiety, and an ether linkage, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. Common steps may include:
Aromatic substitution reactions: to introduce the p-chlorophenyl and phenyl groups.
Etherification: to attach the pyrrolidinyl ethoxy group.
Aldol condensation: to form the valerophenone backbone.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as:
Catalysts: to increase reaction efficiency.
Temperature and pressure control: to ensure high yield and purity.
Purification techniques: like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the valerophenone structure.
Substitution: Aromatic substitution reactions might occur at the phenyl or p-chlorophenyl rings.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: could include carboxylic acids or ketones.
Reduction products: might be alcohols or alkanes.
Substitution products: would depend on the substituents introduced.
科学的研究の応用
Chemistry:
Synthesis of derivatives: for studying structure-activity relationships.
Catalysis research: to explore new reaction pathways.
Biology:
Biochemical assays: to investigate interactions with biological macromolecules.
Pharmacological studies: to assess potential therapeutic effects.
Medicine:
Drug development: for targeting specific receptors or enzymes.
Diagnostic tools: for imaging or biomarker detection.
Industry:
Material science: for developing new polymers or coatings.
Agriculture: for creating novel pesticides or herbicides.
作用機序
The mechanism of action for erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: or enzymes, altering their activity.
Modulating signal transduction pathways: in cells.
Interfering with metabolic processes: .
類似化合物との比較
- 3-(p-Chlorophenyl)-2-phenylvalerophenone
- 4’-(2-(1-Pyrrolidinyl)ethoxy)acetophenone
- 2-Phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)benzophenone
Uniqueness:
- The combination of the p-chlorophenyl, phenyl, and pyrrolidinyl ethoxy groups in erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
特性
CAS番号 |
31301-19-6 |
|---|---|
分子式 |
C29H32ClNO2 |
分子量 |
462.0 g/mol |
IUPAC名 |
(2R,3S)-3-(4-chlorophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C29H32ClNO2/c1-2-27(22-10-14-25(30)15-11-22)28(23-8-4-3-5-9-23)29(32)24-12-16-26(17-13-24)33-21-20-31-18-6-7-19-31/h3-5,8-17,27-28H,2,6-7,18-21H2,1H3/t27-,28+/m1/s1 |
InChIキー |
YVJCVDITPPOTEG-IZLXSDGUSA-N |
異性体SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
正規SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



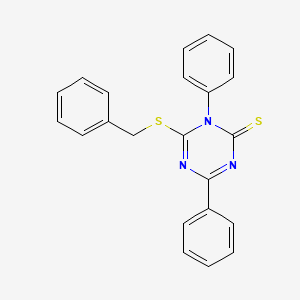
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
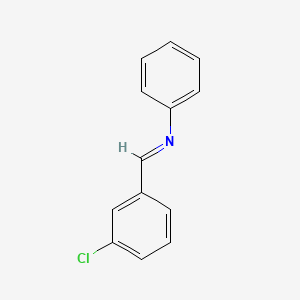
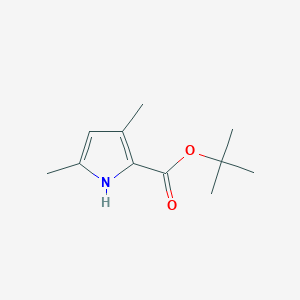

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)

